molecular formula C16H13FeN2O4+ B089383 2,4-Dinitrophenyl ferrocene CAS No. 12091-84-8

2,4-Dinitrophenyl ferrocene

Cat. No. B089383
CAS RN: 12091-84-8
M. Wt: 353.13 g/mol
InChI Key: PXMZYOKVPLWGAR-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl ferrocene is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is synthesized by the reaction between 2,4-dinitrophenylhydrazine and ferrocene. The resulting product is a yellow-orange crystalline powder that is highly stable and soluble in organic solvents. In

Mechanism Of Action

The mechanism of action of 2,4-Dinitrophenyl ferrocene is based on its ability to react with aldehydes and ketones to form stable adducts. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydrazine group of 2,4-dinitrophenylhydrazine attacks the carbonyl group of the aldehyde or ketone to form a hydrazone. The resulting product is a yellow-orange crystalline powder that can be easily detected and quantified.

Biochemical And Physiological Effects

2,4-Dinitrophenyl ferrocene has no known biochemical or physiological effects on living organisms since it is not used as a drug or medication. However, it should be handled with care since it is a toxic and potentially hazardous substance.

Advantages And Limitations For Lab Experiments

2,4-Dinitrophenyl ferrocene has several advantages for lab experiments, including its high stability, solubility in organic solvents, and ease of detection and quantification. However, it also has some limitations, such as its toxicity and potential hazards, which require careful handling and disposal.

Future Directions

There are several future directions for the use of 2,4-Dinitrophenyl ferrocene in scientific research. One of the most promising areas is the development of new materials such as polymers and sensors based on the unique properties of this compound. Additionally, 2,4-Dinitrophenyl ferrocene could be used in the development of new analytical methods for the detection and quantification of aldehydes and ketones in various samples. Further research is needed to explore the full potential of this compound in various fields of science and technology.
Conclusion:
In conclusion, 2,4-Dinitrophenyl ferrocene is a unique and versatile compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields of science and technology.

Synthesis Methods

The synthesis of 2,4-Dinitrophenyl ferrocene involves the reaction between 2,4-dinitrophenylhydrazine and ferrocene in the presence of a catalyst such as acetic acid. The reaction proceeds through a nucleophilic addition-elimination mechanism to form the desired product. The purity and yield of the product can be improved by recrystallization and purification techniques.

Scientific Research Applications

2,4-Dinitrophenyl ferrocene has been widely used in scientific research as a reagent for the detection and quantification of aldehydes and ketones in various samples. It is also used as a standard for the calibration of analytical instruments such as gas chromatography and high-performance liquid chromatography. Additionally, 2,4-Dinitrophenyl ferrocene has been used in the development of new materials such as polymers and sensors.

properties

CAS RN

12091-84-8

Product Name

2,4-Dinitrophenyl ferrocene

Molecular Formula

C16H13FeN2O4+

Molecular Weight

353.13 g/mol

IUPAC Name

cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-yl-2,4-dinitrobenzene;iron(2+)

InChI

InChI=1S/C11H7N2O4.C5H6.Fe/c14-12(15)9-5-6-10(8-3-1-2-4-8)11(7-9)13(16)17;1-2-4-5-3-1;/h1-7H;1-4H,5H2;/q-1;;+2

InChI Key

PXMZYOKVPLWGAR-UHFFFAOYSA-N

SMILES

C1C=CC=C1.C1=C[C-](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Fe+2]

Canonical SMILES

C1C=CC=C1.C1=C[C-](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Fe+2]

synonyms

2,4-dinitrophenyl ferrocene

Origin of Product

United States

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